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molecular formula C10H13BrO B1266837 1-(3-Bromopropyl)-3-methoxybenzene CAS No. 6943-97-1

1-(3-Bromopropyl)-3-methoxybenzene

Cat. No. B1266837
M. Wt: 229.11 g/mol
InChI Key: LISAIUHOJQKVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566385B2

Procedure details

Allyl bromide (25 mL, 0.28 mmol) was added to a solution of 3-(3-methoxyphenyl)propanol (8.8 g, 0.053 mol), N,N′-carbonyldiimidazole (9.6 g, 0.0605 mol) and CH3CN (45 mL) at room temperature. After 1.5 hr at rt and 1.5 hr at reflux, the reaction mixture was cooled, partitioned between EtOAc (250 mL) and H2O (300 mL), the organic layer washed with H2O (300mL), 5% HCl (200 mL), dilute NaHCO3 solution (200 mL), brine (300 mL), and dried (Na2SO4). Filtration and concentration to dryness gave the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:4])[CH:2]=[CH2:3].[CH3:5][O:6][C:7]1[CH:8]=[C:9](CCCO)[CH:10]=[CH:11][CH:12]=1>CC#N>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([CH2:3][CH2:2][CH2:1][Br:4])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
8.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCCO
Name
N,N′-carbonyldiimidazole
Quantity
9.6 g
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
1.5 hr at reflux
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (250 mL) and H2O (300 mL)
WASH
Type
WASH
Details
the organic layer washed with H2O (300mL), 5% HCl (200 mL), dilute NaHCO3 solution (200 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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